![molecular formula C21H16N2O3S B2883822 4-(3-piperidin-1-ylpyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]benzamide CAS No. 1351794-39-2](/img/structure/B2883822.png)
4-(3-piperidin-1-ylpyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-piperidin-1-ylpyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as P7C3, and it has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
作用机制
The exact mechanism of action of P7C3 is not fully understood, but it is believed to act on the nicotinamide adenine dinucleotide (NAD) pathway, which plays a critical role in cellular metabolism and energy production. P7C3 has been shown to increase NAD levels in cells, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, P7C3 has been shown to have other biochemical and physiological effects. It has been shown to increase mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects. Additionally, P7C3 has been shown to improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using P7C3 in lab experiments is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative disorders. Additionally, P7C3 has been shown to have low toxicity and good bioavailability, making it a suitable candidate for drug development. However, one limitation of using P7C3 in lab experiments is its relatively complex synthesis method, which may limit its availability and increase the cost of research.
未来方向
There are several potential future directions for research involving P7C3. One area of interest is the development of P7C3-based therapies for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of P7C3 and its effects on cellular metabolism and energy production. Finally, there is potential for the development of new compounds based on the structure of P7C3 that may have improved neuroprotective properties.
合成方法
The synthesis of P7C3 involves several steps, including the reaction of 3-(trifluoromethyl)benzylamine with 4-bromo-2-chloropyrazine to form 4-(3-(trifluoromethyl)benzyl)pyrazin-2-amine. This intermediate is then reacted with piperidine and benzoyl chloride to yield 4-(3-piperidin-1-ylpyrazin-2-yl)benzamide, which is subsequently reacted with 3-(trifluoromethyl)benzaldehyde to produce the final product, 4-(3-piperidin-1-ylpyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]benzamide.
科学研究应用
P7C3 has been extensively studied in the field of neuroscience due to its potential neuroprotective effects. It has been shown to promote neurogenesis, the formation of new neurons, in the hippocampus, a region of the brain important for learning and memory. Additionally, P7C3 has been shown to protect against neuronal death caused by various insults, including traumatic brain injury and neurotoxicity.
属性
IUPAC Name |
4-benzyl-7-hydroxy-5-oxo-N-phenylthieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-18-17(20(25)22-15-9-5-2-6-10-15)21(26)23(16-11-12-27-19(16)18)13-14-7-3-1-4-8-14/h1-12,24H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXHELWSHPTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NC4=CC=CC=C4)O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2883739.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2883741.png)

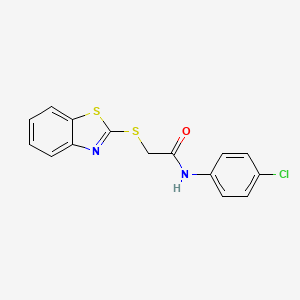
![4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B2883747.png)
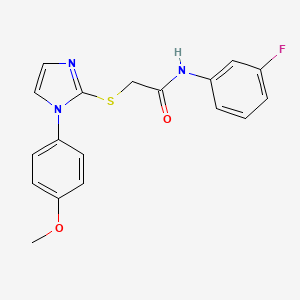
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione](/img/structure/B2883749.png)
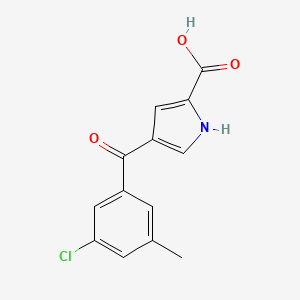



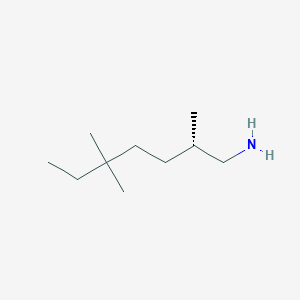
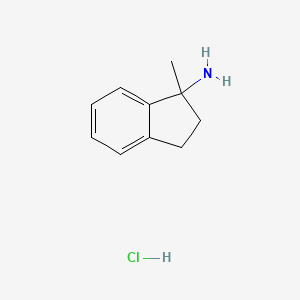
![3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2883762.png)
